molecular formula C35H45N7O8S B1669742 Dabigatran etexilate methanesulfonate CAS No. 872728-81-9

Dabigatran etexilate methanesulfonate

Cat. No. B1669742
M. Wt: 723.8 g/mol
InChI Key: XETBXHPXHHOLOE-UHFFFAOYSA-N
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Description

Dabigatran etexilate methanesulfonate is an anticoagulant used for the prevention of venous thromboembolic events or stroke in patients with recent elective hip or knee replacement surgery and atrial fibrillation . It is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran .


Synthesis Analysis

The synthesis of Dabigatran etexilate methanesulfonate involves a novel synthon, n-hexyl-4-nitrophenyl carbonate, which substantially eliminates the formation of potential impurities . The Pinner reaction is used to prepare a key and critical intermediate, amidine . Nucleophilic substitution of this intermediate with the novel synthon furnishes the dabigatran base, which is then converted to its mesylate salt using methane sulfonic acid .


Molecular Structure Analysis

The molecular structure of Dabigatran etexilate methanesulfonate was investigated using X-ray crystallography with single crystals and powder techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dabigatran etexilate methanesulfonate include N-acylation, reduction under catalytic hydrogenation conditions, and nucleophilic substitution .


Physical And Chemical Properties Analysis

Dabigatran etexilate methanesulfonate is a yellow-white to yellow powder . A saturated solution in pure water has a solubility of 1.8 mg/mL . It is freely soluble in methanol, slightly soluble in ethanol, and sparingly soluble in isopropanol .

Scientific Research Applications

Anticoagulation Efficacy in Orthopedic Surgery

Research has demonstrated that dabigatran etexilate is effective in prophylaxis against VTE after hip or knee replacement surgery, showcasing a comparable efficacy and safety profile to low-molecular-weight heparin (LMWH), specifically enoxaparin. The convenience of oral administration without the need for laboratory monitoring presents an advantage over LMWH, especially for extended prophylaxis up to one month post-surgery. Notably, its use does not require antidote availability for managing bleeding risks in orthopedic surgical patients, which aligns with its favorable benefit-risk profile (Schulman & Majeed, 2011).

Comparative Efficacy and Safety

Dabigatran etexilate has been scrutinized against enoxaparin sodium in large, randomized, double-blind phase III trials for VTE prevention after total knee and hip arthroplasty. These studies confirmed that dabigatran, in dosages of 150 and 220 mg once daily, was noninferior to enoxaparin with respect to the incidence of total VTE events and all-cause mortality. It also maintained a well-tolerated safety profile across these clinical trials, with no significant differences in bleeding complications compared to enoxaparin sodium groups (Burness & McKeage, 2012).

Venous Thromboembolism Treatment and Atrial Fibrillation

The effectiveness and safety of dabigatran have also been evaluated in the treatment of venous thromboembolism and for stroke prevention in patients with non-valvular atrial fibrillation. Dabigatran demonstrates comparable efficacy to warfarin for venous thromboembolism treatment and has been found superior in preventing stroke and systemic embolism with a similar risk of major bleeding in atrial fibrillation patients. However, it showed less effectiveness than enoxaparin in venous thromboembolism prevention in the context of orthopedic surgery. Advantages include fixed-dose regimens without the need for routine coagulation monitoring and potentially fewer drug interactions, though concerns about dyspepsia and gastrointestinal bleeding have been noted (Reddy et al., 2011).

Pharmacological Properties and Cost-Effectiveness

Dabigatran etexilate's role extends to discussions on its pharmacological properties, clinical efficacy, and cost-effectiveness in the context of orthopedic surgery and atrial fibrillation treatment. It has a predictable and consistent anticoagulant effect, offering an effective and generally well-tolerated option for VTE prophylaxis in patients undergoing knee and hip replacement surgeries. Cost-utility analyses have indicated its economic advantage over traditional therapies like enoxaparin sodium in specific patient groups, emphasizing its significance in modern therapeutic strategies (Eriksson & Friedman, 2009).

Safety And Hazards

Dabigatran etexilate methanesulfonate should be taken with a sufficient amount of water to facilitate delivery to the stomach . If retained in the esophagus, oesophageal ulcer or oesophagitis may occur . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Dabigatran etexilate methanesulfonate is a novel, oral reversible direct thrombin inhibitor in clinical development for the treatment and prevention of thromboembolic diseases . Ongoing clinical trials are investigating its use in the treatment of venous thromboembolism, prevention of stroke in patients with nonvalvular atrial fibrillation, and treatment of thromboembolic complications following acute coronary syndromes .

properties

IUPAC Name

ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETBXHPXHHOLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N7O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236248
Record name Dabigatran etexilate mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabigatran etexilate mesylate

CAS RN

872728-81-9
Record name Dabigatran etexilate mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872728-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabigatran etexilate mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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